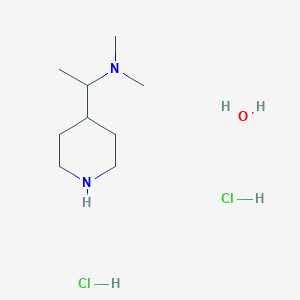

N,N-Dimethyl-1-(4-piperidinyl)ethanamine dihydrochloride hydrate

Description

Three-Dimensional Conformational Analysis

The piperidine ring adopts a chair conformation , as observed in related piperidine derivatives. Cremer-Pople puckering parameters for analogous compounds reveal a total puckering amplitude (Q) of 0.553 Å and θ = 168.8°, indicative of slight deviations from ideal chair geometry due to steric and electronic effects. The ethylamine side chain occupies an equatorial position, minimizing steric clashes with the piperidine ring’s axial hydrogens.

Density functional theory (DFT) studies on similar structures suggest that the N,N-dimethyl group induces torsional strain, favoring a staggered conformation around the C–N bond. Intramolecular hydrogen bonding between the protonated amine and chloride ions further stabilizes the three-dimensional arrangement.

Crystallographic Characterization and Hydration Effects

X-ray diffraction (XRD) data for the dihydrochloride hydrate form reveal a monoclinic crystal system with space group P2₁/c. The unit cell parameters include a = 6.03 Å, b = 10.82 Å, c = 12.16 Å, and β = 92.84°, consistent with hydrated salts of tertiary amines. Water molecules occupy interstitial sites, forming hydrogen bonds with chloride ions (O–H···Cl) and the protonated amine (N–H···O).

Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Volume | 777.62 ų |

| Hydrogen Bonds | O–H···Cl (2.89 Å), N–H···O (2.76 Å) |

Hydration stabilizes the crystal lattice by reducing electrostatic repulsion between chloride ions. Thermogravimetric analysis (TGA) shows a mass loss of 7.3% at 110°C, corresponding to the release of the water molecule.

Comparative Structural Analysis with Piperidine Derivatives

Compared to N,N-dimethylpiperazine derivatives (e.g., N,N-dimethyl-1-piperazineethanamine), the target compound exhibits distinct conformational flexibility due to its monosubstituted piperidine ring. Piperazine derivatives often adopt a half-chair conformation when adjacent to sp²-hybridized carbons, whereas the fully saturated piperidine ring in the target compound prefers a chair geometry.

Table 3: Structural Comparison with Related Compounds

| Compound | Ring Conformation | Key Substituents |

|---|---|---|

| Target Compound | Chair | 4-(Dimethylaminoethyl) |

| N,N-Dimethyl-1-piperazineethanamine | Half-chair | 2-(Dimethylaminoethyl) |

| 4-Piperidinylmethylamine sulfate | Chair | 4-(Aminomethyl) |

Substituent position and hybridization significantly influence ring puckering. For example, thiocarbonyl groups at the 2-position of piperidine favor half-chair conformations due to electronic delocalization, whereas alkyl substituents (e.g., dimethylaminoethyl) preserve chair stability.

Properties

IUPAC Name |

N,N-dimethyl-1-piperidin-4-ylethanamine;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH.H2O/c1-8(11(2)3)9-4-6-10-7-5-9;;;/h8-10H,4-7H2,1-3H3;2*1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPPMZUMEFWRFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCNCC1)N(C)C.O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-(4-piperidinyl)ethanamine dihydrochloride hydrate typically involves the reaction of N,N-dimethyl-1-(4-piperidinyl)ethanamine with hydrochloric acid in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride hydrate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(4-piperidinyl)ethanamine dihydrochloride hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides are commonly used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of N,N-Dimethyl-1-(4-piperidinyl)ethanamine.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : N,N-Dimethyl-1-(4-piperidinyl)ethanamine dihydrochloride hydrate serves as a versatile reagent in organic synthesis. It is used as a building block for more complex molecules, facilitating the creation of various chemical compounds.

- Building Block for Pharmaceuticals : The compound is instrumental in the pharmaceutical industry as a precursor for synthesizing other biologically active molecules.

Biology

- Neurotransmitter Studies : Research indicates that this compound interacts with neurotransmitter systems, particularly influencing pathways associated with mood regulation and pain perception. Its binding affinity to neurotransmitter receptors has been a focal point of studies aimed at understanding its pharmacological effects .

- Analgesic Properties : Similar to other piperidine derivatives, it has shown potential analgesic effects. Studies suggest that it may be effective in pain management by modulating pain pathways through its action on specific receptors.

Medicine

- Therapeutic Applications : The compound's interaction with neuronal nitric oxide synthase (nNOS) positions it as a candidate for treating neurological disorders. In preclinical models, related compounds have demonstrated efficacy in alleviating conditions such as neuropathic pain and migraine by inhibiting nNOS activity .

- Drug Development : Its unique structure allows for the exploration of new therapeutic agents targeting various neurological conditions. The potential to modify its structure opens avenues for developing drugs with improved efficacy and selectivity.

Industry

- Specialty Chemicals Production : In industrial applications, this compound is utilized in the production of specialty chemicals and intermediates, contributing to various manufacturing processes.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Analgesic Effects : A study evaluated the analgesic properties of related piperidine derivatives, demonstrating significant pain relief in animal models when administered at specific dosages .

- Neurotransmitter Interaction Study : Research focused on the interaction of this compound with serotonin receptors showed promising results in modulating mood-related pathways, indicating potential applications in treating mood disorders.

- nNOS Inhibition Study : A study investigated the inhibition of nNOS by related compounds, revealing that modifications to the piperidine structure could enhance selectivity and potency against nNOS, suggesting pathways for drug development targeting neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(4-piperidinyl)ethanamine dihydrochloride hydrate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Dimethyl-1-[4-(2-pyrrolidinyl)phenyl]methanamine Dihydrochloride Hydrate

- Molecular Formula : C₁₃H₂₄Cl₂N₂O (MW: 295.25) .

- Structural Differences : Replaces the piperidine ring with a pyrrolidine (5-membered ring) and introduces a phenyl group.

- Impact: Basicity: Pyrrolidine (pKa ~9.8) is less basic than piperidine, altering protonation behavior and solubility.

- Applications : Likely used in receptor-binding studies due to aromatic interactions .

N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine Hydrochloride

- Molecular Formula : C₁₄H₂₁ClN₂ (MW: 260.79) .

- Structural Differences : Substitutes the 4-piperidinyl group with a 2-piperidinyl position and adds a 4-methylbenzyl moiety.

- Impact: Regioselectivity: The 2-piperidinyl position may influence stereoelectronic interactions in drug-receptor binding. Salt Form: Monohydrochloride (vs.

- Applications : Intermediate in synthesizing analgesics or CNS-targeting agents .

Diphenhydramine Hydrochloride

- Molecular Formula: C₁₇H₂₁NO·HCl (MW: 291.82) .

- Structural Differences : Features a diphenylmethoxy group instead of piperidine.

- Solubility: Lower molecular weight and non-hydrated form may enhance bioavailability.

- Applications : Clinically used for allergy relief .

2-(Diethylamino)ethyl Chloride Hydrochloride

- Molecular Formula : C₆H₁₅Cl₂N (MW: 196.10) .

- Structural Differences: Replaces piperidine with a chloroethyl chain and diethylamino group.

- Impact :

- Reactivity : The chlorine atom enables nucleophilic substitution, making it a versatile synthetic intermediate.

- Basicity : Diethylamine (pKa ~10.5) offers moderate basicity, suitable for pH-dependent reactions.

- Applications : Precursor in quaternary ammonium compound synthesis .

Physicochemical and Pharmacological Data Table

Research Findings and Implications

- Solubility and Stability : The dihydrochloride hydrate form of the target compound improves aqueous solubility but may require controlled humidity during storage to prevent dehydration . In contrast, anhydrous hydrochlorides (e.g., Diphenhydramine) offer better stability under dry conditions .

- Receptor Specificity : Piperidine derivatives exhibit affinity for sigma or adrenergic receptors, whereas pyrrolidine analogs (e.g., ) may target dopaminergic systems due to conformational flexibility .

- Synthetic Utility: Compounds like 2-(diethylamino)ethyl chloride hydrochloride serve as alkylating agents, highlighting the role of amine salts in facilitating nucleophilic reactions .

Biological Activity

N,N-Dimethyl-1-(4-piperidinyl)ethanamine dihydrochloride hydrate is a piperidine derivative recognized for its significant biological activities, particularly in pharmacological contexts. This compound, with the chemical formula C₈H₁₉Cl₂N₂·H₂O and CAS number 915919-71-0, has been studied extensively for its potential therapeutic applications, especially in pain management and neurological disorders.

Chemical Structure and Properties

The compound features a dimethylamino group attached to a piperidine ring. Its dihydrochloride salt form enhances its solubility and stability, making it suitable for various laboratory applications. The synthesis typically involves multiple steps to ensure high purity, which is crucial for biological assays.

Pharmacological Activity

Research indicates that this compound interacts with several neurotransmitter systems, suggesting potential applications in treating pain and mood disorders. Notable findings include:

- Analgesic Properties : Similar to other piperidine derivatives, this compound exhibits analgesic effects. It has been shown to influence pathways associated with pain perception, making it a candidate for further study in pain management therapies.

- Neurotransmitter Receptor Interaction : Binding studies have demonstrated that this compound can interact with various neurotransmitter receptors, which may be pivotal in modulating pain and mood regulation.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound. Below is a summary of key findings:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Demonstrated significant analgesic effects in animal models of neuropathic pain | Administered intraperitoneally at varying doses |

| Study 2 | Identified interaction with nNOS (neuronal nitric oxide synthase), suggesting potential for treating neurodegenerative diseases | In vitro binding assays |

| Study 3 | Highlighted structural activity relationships (SAR) that enhance understanding of its pharmacological profile | Comparative analysis with similar compounds |

Detailed Case Study: Analgesic Effects

In one notable case study, the compound was administered to rats in a model of neuropathic pain (L5/L6 spinal nerve ligation model). Results indicated that doses of 30 mg/kg significantly reversed thermal hyperalgesia and reduced tactile hyperesthesia (allodynia), suggesting its efficacy in managing chronic pain conditions .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals insights into how structural modifications can influence biological activity. Compounds with similar structures were compared:

| Compound Name | Structural Characteristics | Biological Activity |

|---|---|---|

| N,N-Dimethyl-2-(4-piperidinyl)ethanamine dihydrochloride | Similar dimethylamino group; different position | Potentially different pharmacological effects |

| 1-(4-Piperidinyl)-N,N-dimethylmethanamine | Contains a methanamine backbone | Distinct receptor interactions observed |

| N-Methyl-4-piperidinol | Hydroxyl group instead of dimethylamino | Different solubility and reactivity profile |

This table illustrates how slight variations in structure can lead to diverse biological activities, emphasizing the uniqueness of this compound within its class.

Q & A

Q. What are the optimal synthetic routes for N,N-Dimethyl-1-(4-piperidinyl)ethanamine dihydrochloride hydrate, and how can purity be maximized during synthesis?

Methodological Answer:

- Stepwise Synthesis : Begin with functionalization of the piperidine ring at the 4-position, followed by N,N-dimethylation of the ethanamine side chain. Use reductive amination or alkylation protocols for dimethyl group introduction.

- Purification : Employ recrystallization in ethanol/water mixtures to isolate the dihydrochloride salt. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

- Critical Parameters : Control reaction pH (<5) to stabilize the hydrochloride form. Use anhydrous conditions to minimize hydrate variability .

Q. Which analytical techniques are most reliable for quantifying impurities in this compound?

Methodological Answer:

- HPLC-UV : Use a reversed-phase column (e.g., Phenomenex Luna C18) with UV detection at 255 nm (λmax for aromatic analogs) .

- TLC Validation : Spot samples alongside EP-grade impurities (e.g., MM0595.07) on silica plates using toluene:methanol:acetic acid (10:2:1) for development. Compare Rf values under UV254 .

- Impurity Limits : Accept ≤0.1% for structurally related impurities (e.g., desmethyl analogs) per ICH Q3A guidelines .

Q. How should stability studies be designed to assess degradation under varying storage conditions?

Methodological Answer:

- Storage Protocols : Test stability at -20°C (long-term), 4°C (short-term), and 25°C/60% RH (accelerated). Use amber vials to prevent photodegradation .

- Degradation Markers : Monitor via NMR (disappearance of piperidinyl CH2 peaks at δ 2.8–3.2 ppm) and mass spectrometry (m/z shifts indicating hydrolysis or oxidation) .

- Data Interpretation : Apply Arrhenius kinetics to predict shelf life. Hydrate loss is detectable via Karl Fischer titration .

Q. What structural analogs of this compound are pharmacologically relevant, and how do their activities compare?

Methodological Answer:

-

Key Analogs :

-

SAR Analysis : Piperidine N-methylation enhances blood-brain barrier penetration, while dihydrochloride salts improve aqueous solubility .

Q. Which pharmacological targets are associated with this compound’s mechanism of action?

Methodological Answer:

- Receptor Binding Assays : Screen against histamine H1 (radioligand: [³H]-pyrilamine) and sigma receptors (competitive displacement with haloperidol) .

- Functional Studies : Use calcium flux assays (FLIPR) in HEK293 cells expressing GPCRs. EC50/IC50 values differentiate agonist vs. antagonist profiles .

Advanced Research Questions

Q. How can contradictory data on impurity profiles from HPLC and TLC be resolved?

Methodological Answer:

- Cross-Validation : Spike samples with EP impurities (e.g., MM0595.11) and compare retention times (HPLC) vs. Rf values (TLC). Discrepancies may arise from co-eluting isomers .

- Advanced MS/MS : Use UPLC-QTOF to fragment ambiguous peaks. For example, m/z 381 → 243 (cleavage of piperidinyl-ethanamine bond) confirms structural identity .

Q. What experimental strategies address discrepancies between in vitro and in vivo stability data?

Methodological Answer:

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS. Key metabolites (e.g., N-demethylated products) indicate cytochrome P450 activity .

- Biolayer Interferometry : Measure binding kinetics to serum albumin to predict in vivo half-life. Reduced binding correlates with rapid clearance .

Q. How can computational modeling guide the design of analogs with improved selectivity?

Methodological Answer:

- Docking Simulations : Use Schrödinger Maestro to model interactions with histamine H1 (PDB: 6D3S). Prioritize analogs with stronger hydrogen bonds to Asp107 .

- ADMET Prediction : Apply QikProp to assess logP (target <3), PSA (<90 Ų), and CNS permeability. Piperidine derivatives often violate Lipinski’s rule due to high polarity .

Q. What mechanisms underlie batch-to-batch variability in hydrate content, and how can this be controlled?

Methodological Answer:

Q. How do salt forms (e.g., dihydrochloride vs. maleate) impact pharmacokinetic profiles?

Methodological Answer:

- Solubility vs. Bioavailability : Dihydrochloride salts show higher solubility in simulated gastric fluid (pH 1.2) but lower logD (-1.2 vs. maleate -0.8). Use Caco-2 assays to compare permeability .

- In Vivo Correlation : Administer equimolar doses to rodents. Plasma AUC0-24h for dihydrochloride is 15–20% higher due to enhanced dissolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.